N-(Piperidin-3-yl)pyrazin-2-amine hydrochloride
Overview
Description
N-(Piperidin-3-yl)pyrazin-2-amine hydrochloride is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring attached to a pyrazine moiety, forming a unique structure that has garnered interest in various fields of scientific research. It is typically found as a white to off-white crystalline powder and is known for its stability under standard conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Piperidin-3-yl)pyrazin-2-amine hydrochloride typically involves the reaction of piperidine derivatives with pyrazine derivatives. One common method is the reductive amination of pyrazine-2-carboxaldehyde with piperidine-3-amine in the presence of a reducing agent such as sodium triacetoxyborohydride. The reaction is usually carried out in an organic solvent like dichloromethane under mild conditions to yield the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, ensures consistent quality and scalability of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(Piperidin-3-yl)pyrazin-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrazine ring can be substituted with different nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyrazine derivatives.
Scientific Research Applications
N-(Piperidin-3-yl)pyrazin-2-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(Piperidin-3-yl)pyrazin-2-amine hydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(Piperidin-3-yl)pyrimidin-2-amine hydrochloride
- N-(Piperidin-3-yl)pyridine-2-amine hydrochloride
- N-(Piperidin-3-yl)quinoline-2-amine hydrochloride
Uniqueness
N-(Piperidin-3-yl)pyrazin-2-amine hydrochloride is unique due to its specific combination of a piperidine ring and a pyrazine moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-piperidin-3-ylpyrazin-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4.ClH/c1-2-8(6-10-3-1)13-9-7-11-4-5-12-9;/h4-5,7-8,10H,1-3,6H2,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BERIPTKNYRDFFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)NC2=NC=CN=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00671552 | |
Record name | N-(Piperidin-3-yl)pyrazin-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00671552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185307-47-4 | |
Record name | N-(Piperidin-3-yl)pyrazin-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00671552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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